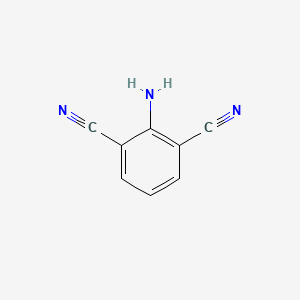

2-Aminoisophthalonitril

Übersicht

Beschreibung

2-Aminoisophthalonitrile (2-AIPN) is a versatile and important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and materials science. It is an amide derivative of isophthalonitrile and can be synthesized in a variety of ways. It is a colorless, crystalline solid and has a melting point of 159-162 °C. 2-AIPN is used as a building block in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a reagent in the synthesis of other organic compounds and as a catalyst in organic reactions.

Wissenschaftliche Forschungsanwendungen

Fluoreszenzstudien

2-Aminoisophthalonitril zeigt eine starke Fluoreszenz, was es in Fluoreszenzstudien wertvoll macht . Seine Fähigkeit, eine intensive blaue Fluoreszenz mit hoher Quantenausbeute zu zeigen, ist besonders nützlich bei der Entwicklung von Fluoreszenzfarbstoffen und -sensoren.

Organische Synthese

Diese Verbindung dient als Zwischenprodukt für Bausteine bei der Synthese von hochfunktionalisierten substituierten Heterocyclen . Seine Vielseitigkeit in organischen Reaktionen ermöglicht die Herstellung komplexer Molekülstrukturen, die in der Pharmazie und Materialwissenschaft unerlässlich sind.

Nichtlineare optische Materialien

Aufgrund seines A-D-A-Molekülsystems (Akzeptor-Donor-Akzeptor) wird this compound für Anwendungen in nichtlinearen optischen Materialien untersucht . Seine elektronenspendenden und -anziehenden Eigenschaften sind entscheidend für die Herstellung von Materialien, die in optischen Schaltern und Modulatoren eingesetzt werden können.

Halbleitermaterialien

Die Struktur der Verbindung ist förderlich für die Ladungstrennung nach Photoanregung, eine wünschenswerte Eigenschaft in Halbleitermaterialien . Dies macht es zu einem Kandidaten für den Einsatz in elektronischen Geräten, bei denen die Steuerung des Ladungsflusses entscheidend ist.

Molekulare elektronische Geräte

Das Potenzial von this compound in molekularen elektronischen Geräten ergibt sich aus seinen starken Fluoreszenz- und Ladungstrennungseigenschaften . Es kann verwendet werden, um molekulare Verbindungen und Schaltkreise zu erstellen, die grundlegende Komponenten der molekularen Elektronik sind.

Cyclophansynthese

Es wird auch bei der Synthese von Cyclophänen verwendet, Verbindungen mit großen molekularen Hohlräumen . Diese Strukturen sind wichtig in der Host-Gast-Chemie, wo sie andere Moleküle einschließen können, was zu Anwendungen in der Arzneimittelverabreichung und molekularen Erkennung führt.

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-aminobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVXGSUDJYKUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448693 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63069-52-3 | |

| Record name | 2-aminoisophthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

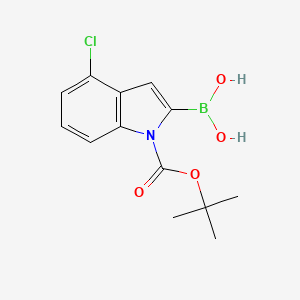

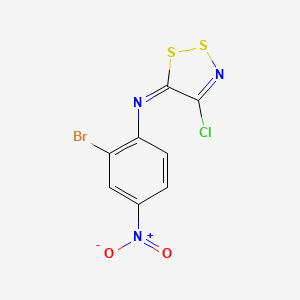

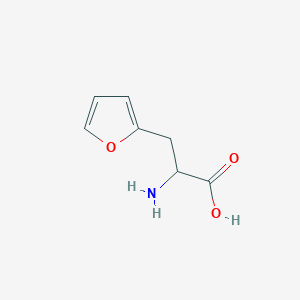

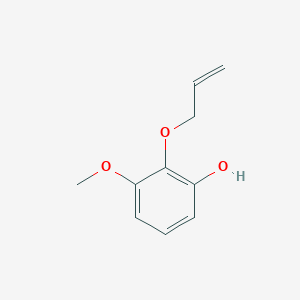

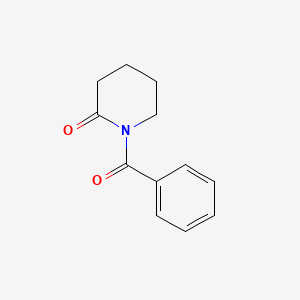

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

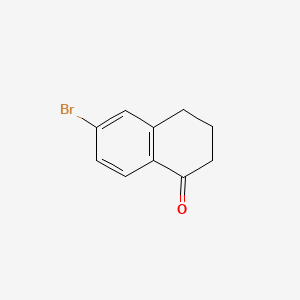

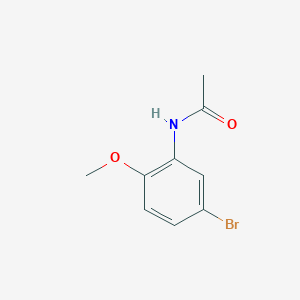

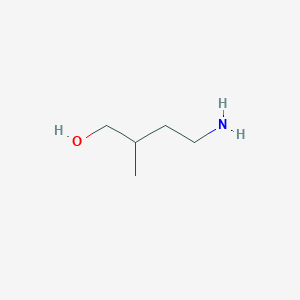

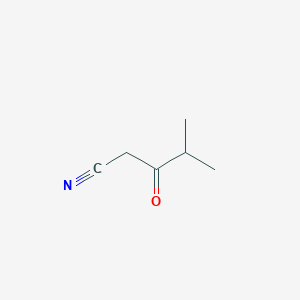

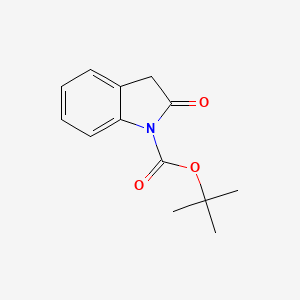

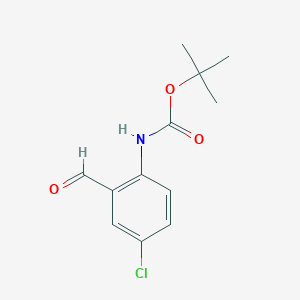

Feasible Synthetic Routes

Q1: What are the common synthetic routes to 2-aminoisophthalonitrile derivatives?

A1: 2-Aminoisophthalonitrile derivatives can be synthesized through various methods. One approach involves the reaction of ylidenemalononitriles with 1,3-diaryl-2-propen-1-ones under microwave irradiation []. This method offers a rapid and efficient one-pot synthesis of both functionalized cyclohexanedicarbonitriles and 2-aminoisophthalonitriles. Another route involves the reaction of α,β-unsaturated carbonyl compounds with malononitrile []. In the presence of higher concentrations of malononitrile, this reaction can lead to the formation of 2-aminoisophthalonitrile fused compounds as a competing pathway.

Q2: Has 2-aminoisophthalonitrile been incorporated into larger molecular structures for specific applications?

A2: Yes, researchers have successfully incorporated 2-aminoisophthalonitrile into larger structures. One example is the synthesis of novel highly fluorescent hybrids combining (benz)imidazol units with 2-aminoisophthalonitrile []. These hybrids hold potential in various applications requiring fluorescent probes.

Q3: Are there any computational studies exploring the properties of 2-aminoisophthalonitrile derivatives?

A3: While the provided abstracts do not explicitly mention computational studies on 2-aminoisophthalonitrile itself, research on the fluorescent hybrids with (benz)imidazol units includes theoretical calculations []. These calculations likely focus on understanding the electronic structure and properties contributing to the fluorescence of these compounds. This type of computational analysis can be valuable for designing new materials with tailored fluorescent properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.